molecular formula C19H5Cl4F11KNO6S B13412887 Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate CAS No. 68541-02-6

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate

Cat. No.: B13412887
CAS No.: 68541-02-6
M. Wt: 765.2 g/mol
InChI Key: VZVBVGFCRFYOSX-UHFFFAOYSA-M
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Description

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C19H5Cl4F11KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes halogenation, sulphonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process is optimized to minimize waste and maximize yield, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzoic acid derivatives and sulphonyl-containing compounds. Examples include:

Uniqueness

What sets Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate apart is its combination of multiple halogen atoms and a sulphonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications .

Properties

CAS No.

68541-02-6

Molecular Formula

C19H5Cl4F11KNO6S

Molecular Weight

765.2 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyloxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C19H6Cl4F11NO6S.K/c20-9-7(8(14(37)38)10(21)12(23)11(9)22)13(36)35-5-2-1-3-6(4-5)41-42(39,40)19(33,34)17(28,29)15(24,25)16(26,27)18(30,31)32;/h1-4H,(H,35,36)(H,37,38);/q;+1/p-1

InChI Key

VZVBVGFCRFYOSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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